molecular formula C21H26N2O4S B2468313 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine CAS No. 694516-77-3

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine

Cat. No.: B2468313
CAS No.: 694516-77-3
M. Wt: 402.51
InChI Key: KILFZYWJVQCIEY-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzo[d][1,3]dioxole and a trimethylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Core: Starting with piperazine, the core structure is often modified through nucleophilic substitution reactions.

    Introduction of the Benzo[d][1,3]dioxole Group: This step might involve the use of benzo[d][1,3]dioxole derivatives in a coupling reaction.

    Attachment of the Trimethylphenylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents like sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, potentially as a drug candidate.

    Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole and trimethylphenylsulfonyl groups might play crucial roles in binding to these targets, influencing biological pathways and eliciting a response.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine: Lacks the sulfonyl group, potentially altering its reactivity and biological activity.

    4-((2,3,4-Trimethylphenyl)sulfonyl)piperazine: Lacks the benzo[d][1,3]dioxole group, which may affect its binding properties and applications.

Uniqueness

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-15-4-7-21(17(3)16(15)2)28(24,25)23-10-8-22(9-11-23)13-18-5-6-19-20(12-18)27-14-26-19/h4-7,12H,8-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILFZYWJVQCIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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